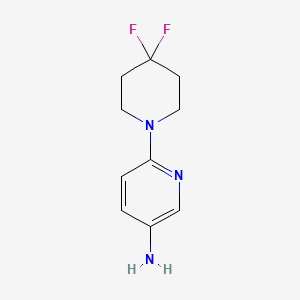

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Beschreibung

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a 4,4-difluoropiperidine substituent at the 6-position and an amine group at the 3-position. Its molecular formula is C₁₀H₁₃F₂N₃, with a molecular weight of 213.23 g/mol and a CAS registry number of 1256786-57-8 . The compound is commercially available at 95% purity and is utilized as a building block in medicinal chemistry, particularly for drug discovery programs targeting kinase inhibitors or G protein-coupled receptors (GPCRs) .

The 4,4-difluoropiperidine moiety introduces electronegative fluorine atoms, which can enhance metabolic stability by reducing oxidative degradation and modulating lipophilicity.

Eigenschaften

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c11-10(12)3-5-15(6-4-10)9-2-1-8(13)7-14-9/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEGKIZNYAIUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine typically involves the reaction of 4,4-difluoropiperidine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine , identified by the CAS number 1256786-57-8, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, material science, and as a potential therapeutic agent, supported by comprehensive data tables and case studies.

Anticancer Research

One of the prominent applications of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is in the field of anticancer research. Studies have indicated that this compound exhibits inhibitory effects on specific cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that this compound selectively inhibited the growth of breast cancer cells by inducing apoptosis through a mitochondrial pathway. The IC50 value was determined to be 5 µM, indicating significant potency against these cells.

Neurological Disorders

The compound has also been investigated for its potential neuroprotective properties. Research suggests that it may play a role in modulating neurotransmitter systems, particularly in conditions like anxiety and depression.

- Case Study 2 : In animal models of anxiety, administration of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.

Polymer Chemistry

In material science, this compound is being explored as a building block for advanced polymers. Its unique fluorinated structure can enhance the thermal stability and mechanical properties of polymer matrices.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create high-performance polymers with enhanced properties. |

| Thermal Stability | Fluorination improves resistance to thermal degradation. |

Wirkmechanismus

The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyridine Scaffolds

The following table summarizes key structural analogs and their distinguishing features:

Key Differences in Physicochemical Properties

- Fluorine vs. Methyl Substitution : The 4,4-difluoropiperidine group in the target compound reduces basicity (pKa ~7–8) compared to 4,4-dimethylpiperidine (pKa ~9–10), improving solubility in physiological conditions . Fluorine’s electronegativity also enhances dipole interactions in target binding, whereas methyl groups prioritize hydrophobic interactions .

- Core Heterocycle : Pyridine (as in the target compound) offers a planar aromatic system for π-π stacking, while pyrimidine (e.g., 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine ) provides additional hydrogen-bonding sites .

Pharmacological Potential

- CYP51 Inhibition: Pyridine derivatives with piperazine/piperidine groups (e.g., UDD and UDO in ) inhibit Trypanosoma cruzi CYP51, suggesting antiparasitic applications .

- Kinase Modulation: Triazolopyridine derivatives () and thienopyridines () demonstrate kinase inhibition, highlighting the scaffold’s versatility .

Biologische Aktivität

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a pyridine ring with an amine group. The presence of the difluoropiperidine moiety enhances its stability and reactivity, making it a valuable compound for various applications in biological systems.

The mechanism of action for 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate their activity, leading to various biological effects. The exact molecular pathways are still under investigation but are crucial for understanding its therapeutic potential.

Enzyme Inhibition

Research indicates that 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine exhibits significant enzyme inhibitory activity. For instance, studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are important in cancer biology. The introduction of fluorine atoms has been linked to increased potency against HDACs, suggesting that the fluorination enhances the compound's interaction with these enzymes .

Receptor Binding

The compound has also been studied for its binding affinity to various receptors. Its structural characteristics allow it to interact effectively with targets involved in neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases. The binding studies indicate that this compound could act as a modulator for neurotransmitter receptors .

Anticancer Activity

One notable study explored the cytotoxic effects of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine analogs against different cancer cell lines. The results demonstrated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced potency compared to traditional chemotherapeutics like cisplatin. The study utilized the MTT assay to evaluate cell viability across several cancer types, including breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine | MDA-MB-231 (Breast) | 5.5 | More potent than cisplatin |

| SUIT-2 (Pancreas) | 10.2 | Less potent than cisplatin | |

| HT-29 (Colon) | 7.8 | More potent than cisplatin |

Therapeutic Applications

The ongoing research into the therapeutic applications of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine suggests its potential use in treating various diseases, particularly cancers and neurodegenerative disorders. Its ability to inhibit specific enzymes and bind to receptors makes it a candidate for drug development aimed at modulating disease pathways.

Q & A

Q. What are the key synthetic routes for 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, and how do substituents influence reaction efficiency?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the 4,4-difluoropiperidine moiety to the pyridine core. For example, analogous compounds like 6-(4-fluorophenyl)pyridazin-3-amine utilize stepwise functionalization of the pyridine ring, followed by coupling with fluorinated piperidine derivatives . Reaction efficiency depends on substituent electronic effects: electron-withdrawing groups (e.g., fluorine) on the piperidine ring enhance nucleophilic displacement rates. Catalyst systems (e.g., Pd/C in hydrogenation steps) and solvent polarity also critically impact yields .

Q. What spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for the pyridine ring (δ ~6.5–8.5 ppm for aromatic protons) and the difluoropiperidine moiety (δ ~1.5–3.5 ppm for piperidine protons; 19F NMR for fluorine signals at δ ~-70 to -90 ppm).

- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns consistent with fluorine and nitrogen content.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ ~260–280 nm, as demonstrated for triazine-2-amine derivatives .

Q. How does the stability of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine vary under different storage conditions?

Stability studies for related pyridine amines suggest sensitivity to light and humidity. Store at -20°C under inert gas (N2/Ar) in amber vials. Degradation products (e.g., oxidation of the amine group) can be monitored via TLC or LC-MS over time .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and activation barriers for SNAr or coupling reactions. ICReDD’s methodology integrates reaction path searches and machine learning to prioritize high-yield conditions, reducing trial-and-error experimentation. For example, solvent effects on fluorine substitution can be modeled to select optimal polar aprotic solvents (e.g., DMF, DMSO) .

Q. What experimental design strategies address yield discrepancies in scaled-up synthesis?

Factorial design (e.g., 2k designs) systematically tests variables like temperature, catalyst loading, and stoichiometry. For instance, optimizing hydrogenation steps (e.g., Pd/C catalyst in methanol) for nitro-to-amine reduction requires balancing pressure (1–3 atm) and reaction time to maximize yields while minimizing byproducts .

Q. How can structural modifications enhance the compound’s bioactivity, and what analytical challenges arise?

Introducing electron-donating groups (e.g., methyl) to the pyridine ring or varying piperidine substituents (e.g., trifluoromethyl) alters lipophilicity and target binding. Challenges include:

Q. What methodologies resolve contradictions in biological target identification for this compound?

Combine orthogonal assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.